molecular formula C11H13BrO3 B8135400 3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester

3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester

Cat. No. B8135400
M. Wt: 273.12 g/mol
InChI Key: PMMRZKHXEAWVIL-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Chemoprevention : A compound structurally similar to 3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown potential as a cancer chemopreventive agent. It exhibited promising effects in colon and tongue cancers in rats when administered through diet (Curini et al., 2006).

  • Synthesis of Biologically Active Compounds : Iron Lewis acid and HBF(4).OEt(2) are valuable catalysts for producing 3-hydroxy-2-arylacrylic acid ethyl esters, precursors to biologically active compounds (Dudley et al., 2004).

  • Ester Hydrolysis Enhancement : Hydroxy-group participation in ester hydrolysis can enhance rates significantly compared to analogous esters without hydroxy-groups (Capon et al., 1973).

  • Electrochemical Detection : The Bolton-Hunter reagent, involving 3-(4-hydroxyphenyl)propionic acid ester, effectively introduces an electrochemically active group into aliphatic amines for low-concentration detection by HPLC (Smith & Ghani, 1990).

  • Synthesis of Anti-inflammatory Compounds : Chiral aryl-hydroxy-fluorenylpropionic acids have been identified as promising anti-inflammatory agents, although structural modification can inactivate them (Burnelli et al., 1991).

  • Chemical Synthesis : Various methods have been developed for the synthesis of related compounds, indicating the versatility and utility of these types of chemical structures in diverse applications (e.g., Mitsui & Kudo, 1967; Beck et al., 1988; Giuglio-Tonolo et al., 2004).

properties

IUPAC Name

ethyl 2-(4-bromophenyl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMRZKHXEAWVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(4-bromophenyl)-propionic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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